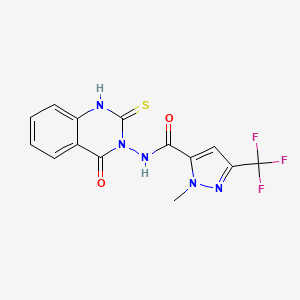
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
説明
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H10F3N5O2S and its molecular weight is 369.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is 369.05073024 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Triazoloquinazolinones The compound N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide relates to the class of triazoloquinazolinones. Research indicates the synthesis of triazoloquinazolinones, such as 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, through the reaction of 2-hydrazinoquinazolinone with various acids, aldehydes, and carbon disulfide (El-Sherief et al., 1983).
Synthesis of Pyrazole Derivatives Another relevant study involves the synthesis of pyrazole derivatives from quinazoline compounds. These derivatives were obtained by reacting hydrazinoquinoline with compounds like ethoxymethylenecyanoacetate, forming pyrazole-carboxylate or pyrazole-carbonitrile (Holla et al., 2006).
Biological Activity and Applications
Cytotoxic Activity Carboxamide derivatives of quinazolinones, similar to the queried compound, have shown potent cytotoxic properties. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Deady et al., 2003).
Antimicrobial Activity Compounds in the quinazolinone class have demonstrated notable antimicrobial properties. For instance, some 2-mercapto-3-substituted quinazolinones exhibited significant antibacterial and antifungal activities, suggesting their potential use in the development of new antimicrobial agents (Alagarsamy et al., 2004).
Antitumor Agents Research on quinazolin-4-one-based compounds, similar to the queried chemical, has focused on developing water-soluble analogues with antitumor properties. These compounds have shown high growth-inhibitory activity and unique biochemical characteristics like delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Analgesic Activity Research into compounds with a quinazoline moiety, similar to the queried compound, has led to the development of novel pyrazoles and triazoles with promising analgesic activities. These compounds were synthesized and evaluated for their pain-relieving properties, indicating potential applications in pain management (Saad et al., 2011).
特性
IUPAC Name |
2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c1-21-9(6-10(19-21)14(15,16)17)11(23)20-22-12(24)7-4-2-3-5-8(7)18-13(22)25/h2-6H,1H3,(H,18,25)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGFEIIMNVRBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



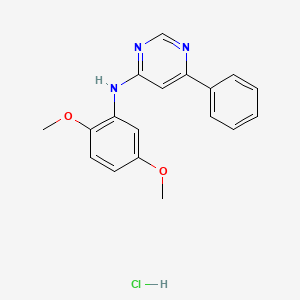
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)
![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)
![3-[(4-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4620276.png)
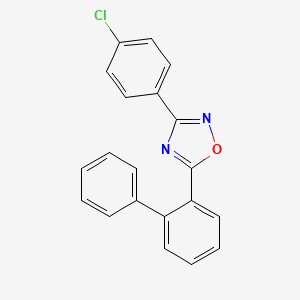
![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)
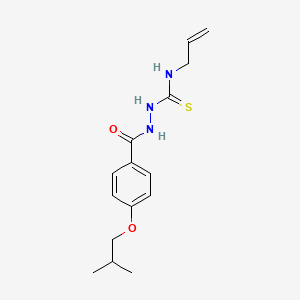
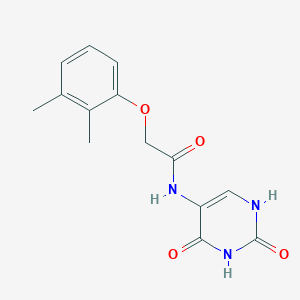

![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)